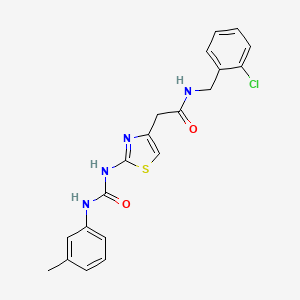

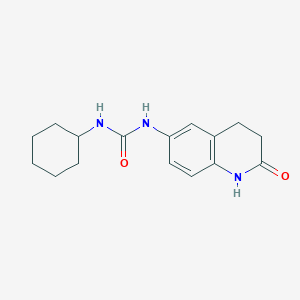

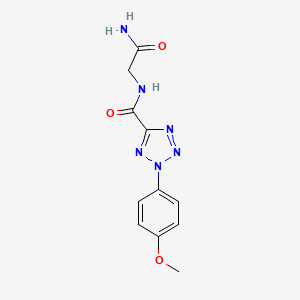

1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Derivative Formation

Facile Synthesis of Tetrahydroquinoline Derivatives

A study detailed the synthesis of tetrahydroquinoline derivatives via the reaction of cyclohexanone with benzylidenemalononitrile, exploring the reactivity towards different reagents including urea and thiourea, which may relate to the synthesis or functionalization of compounds similar to "1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" (Elkholy & Morsy, 2006).

Tetrahydroquinazoline Derivatives via Ureidoalkylation

Another investigation elaborated on the preparation of tetrahydroquinazoline derivatives, involving reactions that could be pertinent to the synthesis or modification of similar urea-based compounds (Pandey et al., 2008).

Biological and Chemical Properties

Antitumor and Antimicrobial Activities

Research into novel tetrahydroquinoline derivatives bearing sulfonamide groups demonstrated significant antitumor activity, suggesting potential therapeutic applications for compounds with structural similarities (Alqasoumi et al., 2010). Additionally, antifungal properties of certain tetrahydroquinoline carbonitriles were explored, highlighting the diverse biological activities of these compounds (Gholap et al., 2007).

Chiral Sulfinamidourea and Catalyzed Reactions

A method was described for synthesizing enantiomerically enriched tetrahydroisoquinolines, showcasing the chemical versatility of urea derivatives in facilitating enantioselective reactions (Xu et al., 2014).

Supramolecular and Material Chemistry

- Gelator Behavior in Ag-complexes Formation: The study of quinoline urea derivatives revealed their ability to act as gelators in the formation of silver complexes, indicating the potential for these compounds in material science applications (Braga et al., 2013).

作用機序

Target of Action

The primary target of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is phosphodiesterase III A (PDE3A). PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline .

Mode of Action

This compound: acts as a potent inhibitor of PDE3A. By inhibiting PDE3A, this compound prevents the breakdown of cAMP, thereby enhancing the signal carried by this messenger molecule . This results in various physiological effects, including vasodilation and inhibition of platelet aggregation .

Biochemical Pathways

The action of This compound affects the cAMP-dependent pathway. By inhibiting PDE3A and thus increasing cAMP levels, it amplifies the signaling in pathways that are regulated by cAMP. This includes pathways that regulate myocardial contraction, vascular smooth muscle relaxation, and platelet aggregation .

Result of Action

The molecular and cellular effects of This compound ’s action include increased myocardial contraction, vasodilation, and inhibition of platelet aggregation. These effects are due to the increased cAMP signaling resulting from PDE3A inhibition .

特性

IUPAC Name |

1-cyclohexyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-9-6-11-10-13(7-8-14(11)19-15)18-16(21)17-12-4-2-1-3-5-12/h7-8,10,12H,1-6,9H2,(H,19,20)(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIZNSRAUCYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2628835.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)

![(3-Fluoropyridin-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2628848.png)